molecular formula C12H20N2O B2870934 (1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797875-07-0

(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2870934
CAS No.: 1797875-07-0
M. Wt: 208.305
InChI Key: CQBSUQYZPQCIFV-UHFFFAOYSA-N
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Description

“(1R,5S)-N-(tert-butyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide” is a complex organic compound. It contains a bicyclic structure (azabicyclo[3.2.1]oct-2-ene), a tert-butyl group, and a carboxamide group .


Molecular Structure Analysis

The molecule contains a bicyclic structure, which likely contributes to its rigidity and may affect its chemical reactivity . The tert-butyl group is a bulky group that can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bicyclic structure, the tert-butyl group, and the carboxamide group . The exact reactions it can undergo would depend on the conditions and reagents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The bicyclic structure could contribute to its rigidity, the tert-butyl group could affect its solubility and volatility, and the carboxamide group could participate in hydrogen bonding .

Scientific Research Applications

Acid-Catalyzed Rearrangement and Synthetic Applications

One study focused on the acid-catalyzed rearrangement of related compounds to synthesize derivatives of 3-amino-3-deoxy-D-altrose, highlighting a method applicable to the synthesis of complex sugar analogs and other functionalized molecules (Nativi, Reymond, & Vogel, 1989). This research demonstrates the compound's utility in creating structurally diverse and complex molecular architectures.

Molecular Structure Analysis

Another study detailed the synthesis and molecular structure of a chiral cyclic amino acid ester closely related to the compound of interest. This work utilized 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis, to elucidate the compound's structure, showcasing its significance in understanding molecular conformations and interactions (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).

Application in Peptide Mimicry

Research has also explored the synthesis of enantiopure pyrrolizidinone amino acids, highlighting the compound's potential in creating conformationally restricted dipeptide surrogates. These surrogates can be used to investigate conformation-activity relationships in biologically active peptides, demonstrating the compound's utility in medicinal chemistry and drug design (Dietrich & Lubell, 2003).

Synthesis of Novel Agonists

Furthermore, the compound has been utilized in the discovery of novel agonists for the alpha7 nicotinic acetylcholine receptor, indicating its role in the potential treatment of cognitive deficits in schizophrenia. This study underscores the compound's importance in neuroscience research and the development of therapeutics for cognitive disorders (Wishka et al., 2006).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the bicyclic structure, the tert-butyl group, and the carboxamide group could all play roles in its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

N-tert-butyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)13-11(15)14-9-5-4-6-10(14)8-7-9/h4-5,9-10H,6-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBSUQYZPQCIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C2CCC1C=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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